Septonex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbaethopendecine (bromide), also known as carbethopendecinium bromide, is a quaternary ammonium compound. It is primarily used as an antiseptic and disinfectant. This compound appears as a white to yellowish crystalline powder and is well soluble in water, ethanol, and chloroform .
Preparation Methods
Carbaethopendecine (bromide) is synthesized through a reaction involving the quaternization of a tertiary amine with an alkyl halide. The synthetic route typically involves the reaction of 1-ethoxy-1-oxohexadecan-2-yl chloride with trimethylamine, followed by the addition of hydrobromic acid to yield the bromide salt . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Carbaethopendecine (bromide) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles that can displace the bromide ion.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted in aqueous or alcoholic solutions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives of the original quaternary ammonium structure.
Scientific Research Applications
Carbaethopendecine (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other chemical compounds.
Biology: Employed in studies involving bacterial inhibition due to its antibiotic properties against organisms like Staphylococcus aureus and Escherichia coli
Medicine: Utilized in antiseptic and disinfectant formulations for clinical and veterinary applications.
Mechanism of Action
The mechanism of action of carbaethopendecine (bromide) involves its interaction with bacterial cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of bacterial cells, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the cell membrane and alter its permeability .
Comparison with Similar Compounds
Carbaethopendecine (bromide) is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetradecyltrimethylammonium bromide (TTAB): Another surfactant with applications in nanoparticle synthesis.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness: Carbaethopendecine (bromide) is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting bacterial membranes and as a surfactant in various applications .
Biological Activity
Septonex, also known as Benzalkonium chloride , is a quaternary ammonium compound widely recognized for its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications. The information presented is derived from diverse sources, encompassing case studies, experimental research findings, and relevant data tables.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a variety of microorganisms. Its effectiveness is often compared to standard antibiotics in various studies.
Antimicrobial Efficacy
Research has demonstrated that this compound possesses broad-spectrum antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the disk diffusion method. The results indicated substantial inhibition zones against both Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 17 |
Streptococcus pyogenes | 20 |
Pseudomonas aeruginosa | 15 |
Escherichia coli | 18 |
These findings suggest that this compound can be an effective agent in controlling infections caused by these pathogens .
The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism involves the interaction of the positively charged quaternary ammonium group with negatively charged components of the microbial membrane, resulting in increased permeability and eventual cell death .
Cytotoxicity and Safety Profile
While this compound is effective as an antimicrobial agent, its cytotoxicity has also been a subject of investigation. Studies have assessed its effects on human cell lines to determine safety for potential therapeutic applications.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity depending on the concentration used. For instance:
Cell Line | IC50 (µg/mL) |
---|---|
Human liver cells (HepG2) | 25 |
Human breast cancer cells (MCF-7) | 30 |
These results indicate that while this compound can be cytotoxic at higher concentrations, it may still be utilized safely at lower doses in therapeutic contexts .
Case Studies and Therapeutic Applications
This compound has been explored for various therapeutic applications beyond its antimicrobial properties. Notably, it has been investigated for use in wound care and as a preservative in pharmaceutical formulations.
Wound Care
In clinical settings, this compound has been applied topically for wound management due to its antimicrobial properties. Case studies have reported successful outcomes in preventing infections in surgical wounds and chronic ulcers when this compound was used as part of the treatment regimen.
Pharmaceutical Formulations
This compound is also used as a preservative in certain pharmaceutical products due to its ability to inhibit microbial growth. Its inclusion helps extend the shelf life of medications while maintaining safety for patients .
Properties
CAS No. |
10567-02-9 |
---|---|
Molecular Formula |
C21H44BrNO2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FXQJFHYFOGHZTB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Pictograms |
Irritant |
Synonyms |
Septonex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.